(S)-1-(2-Bromophenyl)Ethanol

Description

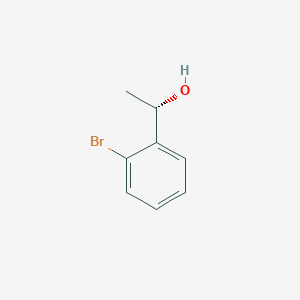

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZSFZSPIUINR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921381 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114446-55-8 | |

| Record name | 1-(2-Bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Bromo-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-1-(2-Bromophenyl)ethanol from 2-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral alcohols are fundamental building blocks in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). (S)-1-(2-Bromophenyl)ethanol is a key intermediate whose stereocenter and ortho-bromo functionality offer versatile handles for further synthetic elaboration. This guide provides an in-depth examination of the synthesis of this target molecule via the asymmetric reduction of 2-bromoacetophenone. We focus on Catalytic Asymmetric Transfer Hydrogenation (ATH) with Noyori-type ruthenium catalysts as the method of choice, detailing the mechanistic underpinnings, causal experimental factors, and a complete, field-proven protocol. A comparative analysis with alternative methods, such as the Corey-Bakshi-Shibata (CBS) reduction, is also presented to provide a comprehensive strategic overview for the discerning chemical professional.

Introduction: The Strategic Importance of this compound

The enantioselective synthesis of chiral secondary alcohols from prochiral ketones is a cornerstone of modern organic synthesis.[1] The resulting products are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, serves as a valuable chiral synthon. The hydroxyl group provides a site for nucleophilic or electrophilic functionalization, while the ortho-bromo substituent is primed for a host of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid construction of molecular complexity. The precise control of the stereochemistry at the carbinol center is paramount, as the biological activity of the final API often resides in a single enantiomer.

Core Strategies for Asymmetric Ketone Reduction

The conversion of 2-bromoacetophenone to this compound requires the stereoselective delivery of a hydride to the prochiral carbonyl. Several powerful catalytic strategies have been developed for this purpose.[2]

-

Catalytic Hydrogenation: Employs molecular hydrogen (H₂) as the reductant, typically with ruthenium or rhodium catalysts bearing chiral phosphine ligands like BINAP.[2][3] While highly efficient, this method often requires specialized high-pressure reactor systems.

-

Catalytic Transfer Hydrogenation: Uses a hydrogen donor molecule, such as isopropanol or formic acid, to generate the metal hydride catalyst in situ.[4] This approach is operationally simpler than direct hydrogenation and is exceptionally well-suited for laboratory and scale-up applications.

-

Stoichiometric Chiral Reductants: Methods like the Corey-Bakshi-Shibata (CBS) reduction use a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃•THF).[5][6] These reactions are known for their reliability and high enantioselectivity across a broad range of substrates.[6]

For the synthesis of this compound, Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst represents a convergence of high enantioselectivity, operational simplicity, and broad functional group tolerance, making it our primary focus.

The Method of Choice: Asymmetric Transfer Hydrogenation (ATH)

The ATH of aromatic ketones, pioneered by Noyori and co-workers, is a highly reliable and efficient method for producing chiral alcohols.[7][8] The reaction typically utilizes a ruthenium(II) catalyst in conjunction with a chiral diamine ligand and an appropriate hydrogen source.

The Ru(II)-TsDPEN Catalyst: A Bifunctional System

The most successful catalysts for ATH are complexes of the type [RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine)] (Ru-TsDPEN). For the synthesis of the (S)-alcohol, the (S,S)-TsDPEN ligand is employed. The remarkable efficacy of this system stems from its metal-ligand bifunctional nature. The reaction does not proceed via coordination of the ketone to the metal center (an inner-sphere mechanism). Instead, it follows a concerted, outer-sphere pathway where both the metal and the ligand participate directly in the hydrogen transfer step.

Mechanism of Action: The Concerted Outer-Sphere Hydride Transfer

The catalytic cycle, illustrated below, is the foundation of the reaction's efficiency and selectivity.

-

Catalyst Activation: The precatalyst, [RuCl(p-cymene)(S,S)-TsDPEN], reacts with a base (e.g., triethylamine or sodium isopropoxide) to form the active 16-electron ruthenium hydride species. The hydrogen is sourced from isopropanol or formic acid.

-

Transition State Assembly: The ketone substrate interacts with the catalyst through hydrogen bonding, forming a six-membered pericyclic transition state. Critically, the N-H proton of the tosylated diamine ligand and the hydride (H⁻) on the ruthenium center are transferred simultaneously to the carbonyl oxygen and carbon, respectively.

-

Stereochemical Control: The chirality of the TsDPEN ligand creates a highly organized transition state. The bulky phenyl groups of the ligand and the p-cymene group on the ruthenium effectively block three of the four quadrants around the metal center. The ketone substrate can only approach from the least sterically hindered quadrant, forcing the hydride delivery to a specific face of the carbonyl and thus dictating the absolute stereochemistry of the resulting alcohol. For the (S,S)-catalyst and an aryl-alkyl ketone like 2-bromoacetophenone, this results in the formation of the (S)-alcohol.

-

Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the cycle.

References

- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-1-(2-Bromophenyl)Ethanol: A Technical Guide

Introduction

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry and drug development.[1][2] Its structure, featuring a stereocenter adjacent to a sterically demanding ortho-substituted aromatic ring, makes it a valuable building block for asymmetric synthesis.[3] Accurate and unambiguous structural confirmation is paramount for its application in stereoselective transformations. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, and provides robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

Data Interpretation and Insights

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

-

Aromatic Region (approx. 7.10-7.65 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern. The ortho-bromo substituent breaks the symmetry of the ring, leading to distinct signals for each proton. The proton ortho to both the bromine and the alcohol-bearing carbon (at position 6) is expected to be the most downfield due to the combined electron-withdrawing effects.

-

Methine Proton (-CHOH, approx. 5.30 ppm): This proton, attached to the chiral center, is a crucial diagnostic signal. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (J ≈ 6.4 Hz). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent oxygen and aromatic ring.

-

Hydroxyl Proton (-OH, variable): The chemical shift of the alcohol proton is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet.

-

Methyl Protons (-CH₃, approx. 1.50 ppm): The three protons of the methyl group will appear as a doublet, coupling to the single methine proton (J ≈ 6.4 Hz).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the electronic environment of each carbon atom.

-

Aromatic Carbons (approx. 122-143 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C2) will be significantly shielded compared to the other halogenated analogues, appearing around 122.8 ppm. The carbon attached to the ethanol substituent (C1) will be the most downfield aromatic carbon, around 143 ppm.

-

Methine Carbon (-CHOH, approx. 67-70 ppm): The carbon of the chiral center is deshielded by the attached oxygen atom.

-

Methyl Carbon (-CH₃, approx. 23-25 ppm): The methyl carbon is the most upfield signal in the spectrum.

Tabulated NMR Data (Predicted)

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃, based on analysis of structurally similar compounds.[4]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.62 | d | ~7.6 | Ar-H |

| ~7.30 | m | - | Ar-H |

| ~7.15 | m | - | Ar-H |

| ~5.32 | q | ~6.4 | -CH(OH) |

| Variable | br s | - | -OH |

| ~1.50 | d | ~6.4 | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~143.1 | Ar-C1 |

| ~131.6 | Ar-CH |

| ~128.4 | Ar-CH |

| ~127.2 | Ar-CH |

| ~126.4 | Ar-CH |

| ~122.8 | Ar-C2 (C-Br) |

| ~67.0 | -CH(OH) |

| ~23.5 | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Acquisition

Rationale: This protocol is designed for unambiguous structural elucidation on a standard 400 MHz NMR spectrometer. Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for this class of compounds and its single, well-defined residual solvent peak.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Acquire 1024-2048 scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Interpretation and Insights

The IR spectrum of this compound will be dominated by features corresponding to the hydroxyl group, the aromatic ring, and the alkyl portions of the molecule.

-

O-H Stretch (approx. 3350 cm⁻¹, broad): The most prominent feature will be a strong, broad absorption due to the hydrogen-bonded O-H stretching of the alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch (approx. 3060 cm⁻¹): Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[5]

-

Aliphatic C-H Stretch (approx. 2970 cm⁻¹): The C-H stretches from the methyl and methine groups will appear at wavenumbers just below 3000 cm⁻¹.

-

Aromatic C=C Stretches (approx. 1600-1450 cm⁻¹): The spectrum will show several sharp to medium intensity bands in this region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.[2]

-

C-O Stretch (approx. 1050-1100 cm⁻¹): A strong band corresponding to the C-O stretching of the secondary alcohol will be present in the fingerprint region.

Tabulated IR Data

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1590, 1470, 1440 | Medium-Strong, Sharp | Aromatic C=C ring stretch |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is the method of choice for rapid, high-quality analysis of liquid or solid samples with minimal preparation. It eliminates the need for preparing KBr pellets or salt plates.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Cleaning: After analysis, raise the pressure arm and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for ATR-FTIR spectral acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly diagnostic.

Data Interpretation and Insights

Molecular Ion Peak: The key feature in the mass spectrum of 1-(2-Bromophenyl)ethanol is the molecular ion (M⁺˙). Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6] This results in a characteristic "doublet" for the molecular ion peak and any fragment containing the bromine atom. The two peaks will be separated by 2 mass-to-charge units (m/z) and have nearly equal intensity. Given the molecular formula C₈H₉BrO, the molecular ion peaks will appear at m/z 200 (for ⁷⁹Br) and m/z 202 (for ⁸¹Br).

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.

-

Loss of Methyl Radical: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) to lose a methyl radical (•CH₃, 15 Da). This results in a stable, resonance-stabilized oxonium ion at m/z 185/187. This is often the base peak in the spectrum.

-

Loss of Water: Dehydration, the loss of a water molecule (H₂O, 18 Da) from the molecular ion, can occur, leading to a peak at m/z 182/184.

-

Benzylic Cleavage: Cleavage of the bond between the methine carbon and the aromatic ring can lead to a bromophenyl fragment [C₆H₄Br]⁺ at m/z 155/157.

Tabulated MS Data

Table 4: Predicted Mass Spectrometry Fragmentation Data (EI)

| m/z (⁷⁹Br / ⁸¹Br) | Relative Intensity | Assignment |

| 200 / 202 | Medium | [M]⁺˙ (Molecular Ion) |

| 185 / 187 | High (Base Peak) | [M - CH₃]⁺ |

| 155 / 157 | Medium | [C₆H₄Br]⁺ |

| 121 | Low | [M - Br - H₂O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the ideal technique for analyzing volatile, thermally stable compounds like 1-(2-Bromophenyl)ethanol. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization (EI) is used for its ability to generate reproducible, library-searchable fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-350.

-

-

Data Acquisition and Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC). Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion and fragmentation pattern.

Workflow for GC-MS Data Acquisition

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. IR spectroscopy provides rapid confirmation of the essential alcohol and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern highlighted by the characteristic bromine isotopic signature. The protocols and interpretive guidance provided herein offer a robust framework for the analysis of this and related chiral molecules, ensuring data integrity for researchers in synthetic chemistry and drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. High Quality Other Intermediate this compound Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 3. This compound 95% | CAS: 114446-55-8 | AChemBlock [achemblock.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-1-(2-Bromophenyl)Ethanol

An In-depth Technical Guide to (S)-1-(2-Bromophenyl)ethanol

Abstract

This compound is a chiral secondary alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a stereocenter adjacent to a bromine-substituted phenyl ring, makes it a valuable building block for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound. Authored from the perspective of an application scientist, this document emphasizes not just the data, but the rationale behind experimental protocols and analytical methods, offering trustworthy, field-proven insights for researchers and drug development professionals.

Core Compound Identity and Physicochemical Properties

This compound is a chiral aromatic alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. This chirality is fundamental to its utility in stereoselective synthesis.

Structural and Molecular Information

-

IUPAC Name: (1S)-1-(2-Bromophenyl)ethanol

-

Synonyms: (S)-(-)-2-Bromo-α-methylbenzyl alcohol, (S)-1-(2-bromophenyl)ethan-1-ol[2]

-

SMILES: C--INVALID-LINK--O[2]

Physical and Chemical Data Summary

The physical properties of this compound are critical for its handling, storage, and use in reactions. The data presented below has been aggregated from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 56-58 °C | [1][3] |

| Boiling Point | 128 °C @ 15 mm Hg | [1][3] |

| Density | ~1.36-1.47 g/cm³ (estimate) | [3][6] |

| Refractive Index | ~1.561 (estimate) | [3] |

| pKa | 14.01 ± 0.20 (Predicted) | [1][6] |

| Optical Rotation | [α]²²/D +54° (c=1 in chloroform) | [6] |

Note: Some values, such as density and refractive index, are estimates as the compound is a solid at standard conditions.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR (CDCl₃, 400 MHz): Typical shifts include a doublet for the methyl protons (~1.5 ppm), a singlet or broad singlet for the hydroxyl proton, a quartet for the methine proton (~5.1-5.2 ppm), and a series of multiplets for the aromatic protons in the region of ~7.1-7.6 ppm.[7]

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals include the methyl carbon (~24 ppm), the methine carbon (~67-70 ppm), the carbon bearing the bromine atom (~122 ppm), and various other aromatic carbons between 127-144 ppm.[7]

-

Infrared (IR): A prominent, broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.[8]

Synthesis and Manufacturing

The primary and most crucial route to obtaining this compound is through the asymmetric reduction of its prochiral ketone precursor, 2-bromoacetophenone. The success of this synthesis hinges on the choice of a chiral reducing agent or catalyst to induce high enantioselectivity.

Core Synthetic Principle: Asymmetric Ketone Reduction

The conversion of the carbonyl group in 2-bromoacetophenone to a hydroxyl group creates a new stereocenter. Without a chiral influence, a racemic mixture (a 50:50 mix of R and S enantiomers) would be formed.[9] To achieve the desired (S)-enantiomer, a stereoselective reduction is employed. This can be accomplished via two main pathways:

-

Chiral Stoichiometric Reagents: Using borane complexes with chiral ligands.

-

Catalytic Asymmetric Transfer Hydrogenation: Employing a transition metal catalyst (e.g., Ruthenium) with a chiral ligand in the presence of a hydrogen source like 2-propanol or formic acid.[10]

-

Biocatalysis: Utilizing enzymes like alcohol dehydrogenases (ADHs) which exhibit exquisite stereoselectivity.[11][12]

The catalytic approach is often preferred in industrial settings due to lower waste and higher efficiency.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol describes a reliable method for synthesizing this compound with high enantiomeric excess (e.e.).

Objective: To synthesize this compound via asymmetric transfer hydrogenation of 2-bromoacetophenone.

Materials:

-

2-Bromoacetophenone

-

[{RuCl₂(p-cymene)}₂] (Ruthenium catalyst precursor)

-

(1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)

-

Formic acid / Triethylamine azeotrope (5:2 mixture) (Hydrogen source)

-

Dichloromethane (DCM) (Solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (Eluents)

Methodology:

-

Inert Atmosphere: The reaction vessel (a dry Schlenk flask) is purged with an inert gas (Nitrogen or Argon). This is crucial as the Ruthenium catalyst can be sensitive to oxygen.

-

Catalyst Pre-formation: Add [{RuCl₂(p-cymene)}₂] (0.005 mol eq) and (S,S)-TsDPEN (0.011 mol eq) to the flask. Add anhydrous DCM and stir the mixture for 20-30 minutes to form the active catalyst complex.

-

Substrate Addition: Dissolve 2-bromoacetophenone (1.0 mol eq) in the formic acid/triethylamine azeotrope and add it to the catalyst mixture.

-

Reaction: Stir the reaction mixture at room temperature (approx. 25-30 °C) for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up:

-

Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize the formic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate as the eluent.

-

-

Analysis: The final product should be analyzed by ¹H NMR to confirm its structure and by chiral HPLC to determine the enantiomeric excess (% e.e.).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity: the chiral alcohol moiety and the ortho-bromine substituent on the aromatic ring.

Reactivity Profile

-

Alcohol Group: The secondary alcohol can undergo typical reactions such as oxidation (to form 2-bromoacetophenone), esterification, and etherification. These reactions proceed with retention of configuration at the stereocenter if the C-O bond is not broken.

-

Bromine Substituent: The bromine atom can be replaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Development

This compound is a key chiral intermediate.[1] Chiral halohydrins, such as this compound, are versatile precursors for synthesizing various pharmaceuticals.[9] The enantiomerically pure alcohol allows for the construction of stereospecific active pharmaceutical ingredients (APIs), which is critical as different enantiomers of a drug can have vastly different pharmacological activities or toxicities.

For example, related chiral halo-alcohols are used in the synthesis of β-3 adrenergic receptor agonists and receptor antagonists.[11] The specific structure of this compound makes it a candidate for building blocks in the synthesis of novel central nervous system agents, anti-inflammatory drugs, and other complex molecular targets where a specific 3D architecture is required for biological activity.

Analytical Methods: Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

Column Selection: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H) is typically effective.

-

Mobile Phase Preparation: A mixture of n-Hexane and Isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (Hexane:IPA). Modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be added in small amounts (0.1%) to improve peak shape, though they are often unnecessary for neutral alcohols.[13]

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm.

-

Column Temperature: 25 °C.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Record the chromatogram. Two separate peaks should be observed for the (R) and (S) enantiomers.

-

To identify which peak corresponds to which enantiomer, an authentic standard of the racemate or the opposite enantiomer should be run.

-

-

Calculation: The enantiomeric excess is calculated from the areas of the two peaks:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Analytical Workflow Diagram

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Classification: Irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust/mist/vapors. Avoid contact with skin and eyes.[14][16]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]

-

In case of Exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][16]

-

Skin: Wash off immediately with soap and plenty of water.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the creation of stereochemically complex molecules. Its synthesis via asymmetric reduction represents a cornerstone of modern synthetic chemistry. Understanding its properties, reactivity, and the rigorous analytical methods required to verify its purity provides researchers and developers with the foundation needed to leverage this valuable building block in the pursuit of novel therapeutics and advanced materials.

References

- 1. chembk.com [chembk.com]

- 2. This compound 95% | CAS: 114446-55-8 | AChemBlock [achemblock.com]

- 3. This compound | 114446-55-8 [m.chemicalbook.com]

- 4. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 76116-20-6 CAS MSDS ((R)-1-(2-BROMOPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 11. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. (R)-1-(2-bromophenyl)ethanol | C8H9BrO | CID 2734868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. canbipharm.com [canbipharm.com]

The Enantioselective Synthesis of (S)-1-(2-Bromophenyl)Ethanol: A Mechanistic and Practical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest as a building block in the synthesis of optically active pharmaceutical compounds.[1] Its stereospecific construction is paramount, as the biological activity of downstream drug candidates is often contingent on precise chirality. This technical guide provides an in-depth exploration of the primary mechanisms for the asymmetric synthesis of this compound, with a focus on catalytic enantioselective reduction of the prochiral precursor, 2-bromoacetophenone. We will dissect the catalytic cycles of two leading methodologies, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, from a causality-driven perspective. Furthermore, a field-proven experimental protocol is detailed, offering a self-validating system for the reliable synthesis of the target molecule. This guide aims to bridge theoretical understanding with practical application, empowering researchers to implement and optimize this critical synthetic transformation.

Introduction: The Significance of Chiral Alcohols in Drug Development

The therapeutic efficacy of many small-molecule drugs is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. Chiral alcohols, such as this compound, are versatile intermediates in this endeavor, serving as key precursors for a wide array of more complex, biologically active molecules.[1] The formation of the stereocenter at the hydroxyl-bearing carbon is a critical step that dictates the chirality of the final active pharmaceutical ingredient (API). The primary route to this class of compounds is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-bromoacetophenone. The choice of catalyst and reaction conditions is therefore a critical decision, directly impacting the enantiomeric purity and overall yield of the final product.

Mechanistic Deep Dive: Catalytic Asymmetric Reduction of 2-Bromoacetophenone

The enantioselective reduction of 2-bromoacetophenone to this compound is most effectively achieved through the use of chiral catalysts that create a chiral environment around the carbonyl group, directing the hydride attack to one of its prochiral faces. Below, we explore the mechanisms of two of the most powerful and widely utilized methods in asymmetric synthesis.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[2][3][4] The catalyst, derived from a chiral amino acid like proline, functions as a chiral Lewis acid that activates the ketone and directs the hydride transfer from a stoichiometric reducing agent, typically borane (BH₃).[4][5]

Causality Behind the Mechanism:

The remarkable enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.[6] The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates which face of the ketone is preferentially attacked. To synthesize this compound, the (R)-CBS catalyst is typically employed.

The Catalytic Cycle:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃), forming a stable complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6][7]

-

Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the 2-bromoacetophenone. Steric factors govern this coordination; the bulkier 2-bromophenyl group orients itself away from the chiral substituent on the catalyst, positioning the smaller methyl group in a more sterically hindered position.

-

Stereoselective Hydride Transfer: The hydride from the coordinated borane is then transferred to the carbonyl carbon via a highly ordered, six-membered ring transition state.[6] This intramolecular hydride delivery occurs to the less sterically hindered face of the ketone, leading to the formation of the desired (S)-alkoxyborane intermediate.

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle.

-

Workup: An acidic workup is required to hydrolyze the alkoxyborane and yield the final product, this compound.[6]

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides an alternative, highly efficient route to chiral alcohols through the use of a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][8] This method utilizes molecular hydrogen (H₂) as the reducing agent, offering high atom economy.

Causality Behind the Mechanism:

The enantioselectivity in the Noyori hydrogenation is imparted by the C₂-symmetric chiral environment created by the BINAP ligand. The atropisomeric chirality of BINAP creates a highly asymmetric coordination sphere around the ruthenium center, which differentiates between the two prochiral faces of the ketone.[8]

The Catalytic Cycle:

-

Precatalyst Activation: The commercially available Ru(II)-BINAP dihalide precatalyst is activated by reacting with hydrogen gas to form a ruthenium hydride species.[8]

-

Substrate Coordination: The 2-bromoacetophenone substrate coordinates to the activated ruthenium catalyst.

-

Hydrogenation: The hydrogenation of the coordinated ketone proceeds through a concerted transfer of a hydride from the ruthenium and a proton from a coordinated ligand (often a diamine in more advanced Noyori systems) or solvent. This occurs through a six-membered pericyclic transition state.[9] The chiral disposition of the phenyl groups on the BINAP ligand sterically blocks one face of the ketone, ensuring that hydrogen is delivered to the other face with high selectivity.[9]

-

Product Dissociation: The resulting chiral alcohol product, this compound, dissociates from the ruthenium center.

-

Catalyst Regeneration: The catalyst is regenerated by the coordination of another molecule of hydrogen, ready to start a new cycle.[8]

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Noyori Hydrogenation [drugfuture.com]

- 6. prepchem.com [prepchem.com]

- 7. york.ac.uk [york.ac.uk]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Stability and storage conditions for (S)-1-(2-Bromophenyl)Ethanol

An In-depth Technical Guide to the Stability and Storage of (S)-1-(2-Bromophenyl)Ethanol

Introduction

This compound is a chiral secondary alcohol that serves as a crucial building block in asymmetric synthesis. Its utility in the development of pharmaceuticals and other fine chemicals places a significant emphasis on understanding its stability and ensuring its chemical and stereochemical integrity over time. This guide provides a comprehensive overview of the physicochemical properties, potential degradation pathways, recommended storage conditions, and a detailed protocol for assessing the stability of this important chiral intermediate. The information presented herein is intended for researchers, scientists, and drug development professionals who handle, store, or utilize this compound in their work.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(2-bromophenyl)ethanol | [1][2] |

| CAS Number | 114446-55-8 | [1][2] |

| Molecular Formula | C₈H₉BrO | [1][3][4] |

| Molecular Weight | 201.06 g/mol | [1][2][4] |

| Appearance | Solid | [5] |

| Melting Point | 54 - 58 °C | [4][5][6] |

| Boiling Point | 128 °C @ 15 mm Hg | [6] |

| Purity | Typically ≥95% | [1] |

Chemical Stability and Potential Degradation Pathways

Safety Data Sheets (SDS) for this compound consistently state that the compound is stable under normal and recommended storage conditions.[3][5] However, its molecular structure—containing a secondary alcohol and a brominated aromatic ring—presents several potential pathways for degradation under suboptimal conditions such as exposure to heat, light, oxygen, or incompatible chemical agents.

Key Degradation Mechanisms

-

Oxidation: As a secondary alcohol, the hydroxyl group is susceptible to oxidation, which would convert it to the corresponding ketone, 2'-bromoacetophenone. This is a common degradation pathway for secondary alcohols and is accelerated by the presence of oxidizing agents, high temperatures, or exposure to certain metals that can act as catalysts.[7][8] This aligns with SDS warnings to avoid strong oxidizing agents.[3][9]

-

Racemization: The stability of the chiral center is paramount. Under certain conditions, such as extreme pH (acidic or basic) or elevated temperatures, the stereocenter could undergo racemization, leading to the formation of its enantiomer, (R)-1-(2-Bromophenyl)Ethanol. This loss of enantiomeric purity is a critical stability concern for chiral compounds, as the biological activity of enantiomers can differ significantly.[10]

-

Aryl Bromide Reactions: The carbon-bromine bond on the phenyl ring is generally stable. However, under forcing conditions such as high heat or in the presence of strong bases or certain metal catalysts (e.g., in cross-coupling reactions), this bond could potentially be cleaved or participate in undesired side reactions.[11]

Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation routes for this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the compound's integrity, adherence to proper storage and handling protocols is critical. The recommendations below are synthesized from multiple safety data sheets and best practices for handling brominated aromatic compounds.[3][9][12][13]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool place; Room Temperature | Prevents thermal degradation and potential melting (M.P. 54-58°C).[1][5] |

| Atmosphere | Dry, well-ventilated area.[3][5][12] Store under an inert atmosphere (e.g., Nitrogen).[9] | Minimizes exposure to moisture and oxygen, which can promote hydrolytic and oxidative degradation, respectively. |

| Light | Store in a dark place or in an amber vial. | Although not explicitly stated in all sources, protection from light is a prudent practice for complex organic molecules to prevent photolytic degradation. |

| Container | Keep container tightly closed.[3][5][12][13] | Prevents contamination and exposure to atmospheric moisture and oxygen. |

| Incompatibilities | Store away from strong oxidizing agents.[3][9] | Strong oxidizers can react exothermically and degrade the alcohol functional group. |

Safe Handling Procedures

This compound is classified as a hazardous substance.[3][9][12] All handling should be performed by trained personnel in accordance with established safety protocols.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[5]

Protocol for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[10] This protocol outlines a general approach for assessing the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (acid, base, oxidation, heat, and light) and to assess for both chemical degradation and enantiomeric purity.

Materials and Methods

-

This compound of known purity and enantiomeric excess.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Solvent: Acetonitrile or a similar appropriate organic solvent.

-

Instrumentation: HPLC system with a UV/DAD detector and a chiral column suitable for separating the enantiomers of 1-(2-Bromophenyl)Ethanol.[14][15]

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Basic Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 80°C. Also, store a solution at 60°C.

-

Photolytic Stress: Expose the solid compound and a solution to light stress as per ICH Q1B guidelines.

-

Control: Keep a sample of the stock solution protected from light at room temperature.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours). For acid/base samples, neutralize them before analysis. For solid thermal samples, dissolve in acetonitrile before analysis.

-

Chiral HPLC Analysis:

-

Analyze each sample using a validated stability-indicating chiral HPLC method.[10]

-

The method must be able to separate the (S)- and (R)-enantiomers from each other and from any potential degradation products.[14]

-

Use a Diode Array Detector (DAD) to check for peak purity and identify new peaks corresponding to degradants.

-

-

Data Interpretation:

-

Assay: Calculate the percentage of this compound remaining at each time point to determine the rate of degradation.

-

Enantiomeric Excess (e.e.): Calculate the e.e. at each time point to assess for racemization. A decrease in e.e. indicates a loss of stereochemical stability.

-

Impurity Profile: Quantify any degradation products that are formed. Attempt to identify major degradants if necessary.

-

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container, protected from light and incompatible materials. The primary stability concerns stem from its susceptibility to oxidation at the alcohol functional group and potential racemization at the chiral center under thermal or pH stress. By understanding these potential liabilities and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers and developers can ensure the quality and integrity of this vital chiral building block for its intended scientific applications.

References

- 1. This compound 95% | CAS: 114446-55-8 | AChemBlock [achemblock.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 114446-55-8 [m.chemicalbook.com]

- 7. PathWhiz [smpdb.ca]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 11. Bromination - Wordpress [reagents.acsgcipr.org]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Chiral analysis - Wikipedia [en.wikipedia.org]

Commercial availability and suppliers of (S)-1-(2-Bromophenyl)Ethanol

An In-Depth Technical Guide to the Commercial Availability and Sourcing of (S)-1-(2-Bromophenyl)Ethanol for Pharmaceutical R&D

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and development, the use of stereochemically pure building blocks is not merely a preference but a fundamental necessity. Chiral intermediates are the architectural keystones for constructing complex, optically active pharmaceutical agents, where the biological activity is often confined to a single enantiomer. This compound (CAS No. 114446-55-8) has emerged as a crucial chiral secondary alcohol, valued as an important intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2][3] Its utility stems from the presence of two reactive handles: the secondary alcohol for further functionalization and the bromo-aromatic ring, which is primed for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

This guide provides research scientists and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, supplier landscape, critical quality control parameters, and strategic sourcing considerations.

Core Physicochemical & Safety Profile

A foundational understanding of a chemical's properties is paramount for its effective use in a laboratory or manufacturing setting. This compound is typically an off-white to light yellow crystalline powder.[1]

Diagram 1: Chemical Identity of this compound

Caption: Structure and key identifiers for this compound.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 56-61 °C | [1][3] |

| Boiling Point | 128 °C @ 15 mmHg | [3] |

| Purity (Typical) | >95-98% (GC) | [4] |

| Specific Rotation | -53.0 to -59.0 deg (c=1, CHCl₃) | |

| Storage Conditions | Room temperature, sealed in a dry, cool, and dark place is recommended. | [3] |

| GHS Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). | [3] |

| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection). |

Commercial Availability and Supplier Landscape

This compound is readily available from a range of suppliers, catering to different scales from research and development (R&D) grams to commercial kilograms. The choice of supplier often depends on the required quantity, purity specifications, and necessary documentation for regulatory purposes.

Table 2: Representative Suppliers of this compound

| Supplier | Typical Scale Offered | Notes |

| TCI Chemicals | R&D (Grams) | Offers high purity grades (>98.0% by GC) with detailed specifications, including specific rotation, making it a reliable source for initial research. |

| Alfa Chemistry | R&D, Bulk | Lists the product and provides basic chemical identifiers.[5] |

| Advanced ChemBlocks Inc. | R&D, Custom Synthesis | Provides the compound at ≥95% purity and offers custom synthesis services, which can be valuable for sourcing derivatives or larger quantities.[4] |

| Jigs Chemical | R&D, Commercial | Positions itself as a global sourcing company for pharmaceutical intermediates, capable of providing documentation support for both development and commercial needs.[6] |

| SyncoZymes | Manufacturer | Highlights the product as a useful synthetic intermediate for pharmaceuticals, implying a focus on quality relevant to the drug industry.[2] |

| Home Sunshine Pharma | Manufacturer | A China-based manufacturer specializing in APIs and intermediates, indicating potential for large-scale supply.[1] |

This list is not exhaustive but represents the types of suppliers in the market: global catalog companies (TCI), specialized synthesis labs (Advanced ChemBlocks), and manufacturers/sourcing agents for larger quantities (Jigs Chemical, Home Sunshine Pharma).

Quality Control & Analytical Verification: Ensuring Enantiomeric Purity

For a chiral intermediate, the single most critical quality attribute is its enantiomeric purity or enantiomeric excess (e.e.). The presence of the unwanted (R)-enantiomer can lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy or safety profile. Therefore, a robust analytical validation is non-negotiable.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

While Gas Chromatography (GC) is suitable for assessing overall chemical purity, it cannot distinguish between enantiomers without a chiral column. Chiral HPLC is the definitive method for determining e.e.

Exemplar Protocol: Chiral HPLC Method for Enantiomeric Purity

This is a representative protocol. Method development and validation are required for specific applications.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A Pirkle-type column (e.g., (R,R) Whelk-O1) or a polysaccharide-based column (e.g., Chiralcel® OD-H) is a logical starting point. These CSPs separate enantiomers based on differential transient diastereomeric interactions.

-

Mobile Phase: A normal-phase system is typically effective. A common starting point would be a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol.

-

Causality: The apolar hexane serves as the weak eluent, while the polar alcohol modifier competes for interaction sites on the CSP, modulating retention time and resolution.

-

Additives: Small amounts of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) are often added to the mobile phase to suppress ionization of the analyte or residual silanols on the column, which dramatically improves peak shape and reproducibility.

-

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 225 nm or 254 nm).

-

Quantification: The e.e. is calculated from the peak areas of the two enantiomers:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

-

A self-validating protocol requires running a sample of the racemic compound to confirm that two distinct, well-resolved peaks are observed, thereby confirming the method's ability to separate the enantiomers.

Overview of Synthetic Routes: Implications for Impurity Profiling

Understanding the synthesis of this compound provides insight into potential impurities. The two most common industrial approaches are asymmetric reduction and enzymatic resolution.

-

Asymmetric Reduction of 2-Bromoacetophenone: This is a highly efficient method where the prochiral ketone is reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and a hydrogen source.

-

Potential Impurities: Unreacted starting ketone, residual catalyst, and the undesired (R)-enantiomer if the catalyst's enantioselectivity is not perfect.

-

-

Enzymatic Resolution of Racemic 1-(2-Bromophenyl)Ethanol: This method involves using a lipase enzyme that selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol.[7] The acylated ester and the unreacted alcohol can then be separated.

-

Potential Impurities: The corresponding (R)-ester, residual unseparated (R)-alcohol, and byproducts from the acylating agent.

-

Diagram 2: Workflow for Enzymatic Resolution

Caption: Typical workflow for obtaining the (S)-enantiomer via enzymatic resolution.

Strategic Sourcing and Supplier Qualification

For drug development professionals, sourcing is not just about price and availability; it is about risk mitigation and ensuring a consistent, scalable supply chain.

Diagram 3: Supplier Qualification Decision Framework

Caption: A decision framework for qualifying suppliers of critical chiral intermediates.

Key Qualification Criteria:

-

Documentation: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This CoA should not just state purity by GC but must include the enantiomeric excess (e.e.) determined by a suitable method like chiral HPLC.

-

Analytical Transparency: A trustworthy supplier will be able to discuss the analytical methods used for quality control and may provide spectra (e.g., NMR, HPLC chromatograms) upon request.

-

Scalability: For any project that may advance to clinical trials, it is crucial to select a supplier who can scale production from grams to kilograms without a change in the impurity profile. Inquire about their manufacturing capabilities early in the process.[6]

-

Regulatory Support: A supplier experienced in the pharmaceutical sector can provide necessary documentation to support regulatory filings (e.g., CMC sections).

Conclusion

This compound is a commercially available and highly valuable chiral building block for pharmaceutical synthesis. While numerous suppliers exist, the onus is on the researcher and development team to perform rigorous due diligence. The critical determinant of quality is enantiomeric purity, which must be verified with a validated, stability-indicating analytical method, typically chiral HPLC. By applying a strategic sourcing framework that emphasizes analytical transparency, documentation, and scalability, development teams can secure a reliable supply of this key intermediate, thereby mitigating risks and accelerating the path from discovery to clinical application.

References

- 1. This compound CAS 114446-55-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. High Quality Other Intermediate this compound Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 3. chembk.com [chembk.com]

- 4. This compound 95% | CAS: 114446-55-8 | AChemBlock [achemblock.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jigschemical.com [jigschemical.com]

- 7. prepchem.com [prepchem.com]

Introduction: The Imperative of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chirality and Optical Rotation of (S)-1-(2-Bromophenyl)Ethanol

In the landscape of molecular science and pharmaceutical development, the concept of chirality stands as a fundamental pillar. A molecule is termed 'chiral' if it is non-superimposable on its mirror image, much like a pair of human hands.[1][2] These mirror-image isomers, known as enantiomers, often possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but can exhibit profoundly different biological activities.[1][3] This divergence is critical in pharmacology, where one enantiomer may provide a therapeutic effect while the other could be inert or, in some historical cases, dangerously toxic.

This compound is a chiral secondary alcohol that has emerged as a valuable and versatile building block, or synthon, in the synthesis of complex, optically active pharmaceutical ingredients.[4][5] Its stereochemical integrity is paramount. The primary method for characterizing the bulk enantiomeric composition of such a compound is by measuring its interaction with plane-polarized light, a phenomenon known as optical activity.[6]

This guide provides a comprehensive technical overview of the chirality and optical rotation of this compound. We will delve into the theoretical underpinnings of stereoisomerism, detail the practical methodologies for measuring optical rotation, and explain the causality behind experimental choices to ensure scientific integrity. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and utilize this important chiral intermediate.

Part 1: The Molecular Basis of Optical Activity

Chirality and the (S)-Configuration

The chirality of this compound originates from its single stereocenter: the carbon atom bonded to four different substituent groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a 2-bromophenyl group (-C₆H₄Br).

To assign the absolute configuration (R or S) to this stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are applied:

-

Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on atomic number. Higher atomic number equals higher priority.

-

Priority 1: -Br (in the phenyl group, but the connection is C) -> -OH (Oxygen, Z=8)

-

Priority 2: -C₆H₄Br (Carbon, Z=6, attached to other carbons)

-

Priority 3: -CH₃ (Carbon, Z=6, attached to hydrogens)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the -H atom) points away from the observer.

-

Trace the Path: A path is traced from the highest priority group (1) to the second (2) to the third (3). For 1-(2-Bromophenyl)ethanol, if this path proceeds in a counter-clockwise direction, the configuration is designated Sinister or (S) . A clockwise path would designate it as Rectus or (R).

Optical Rotation: From Molecular Structure to Measurable Property

Chiral molecules are optically active, meaning they can rotate the plane of plane-polarized light.[1][6][7] When a beam of light, polarized to oscillate in a single plane, passes through a solution containing an excess of one enantiomer, the plane of polarization will be rotated.[8][9]

-

Dextrorotatory (+): If the rotation is clockwise (to the right), the compound is termed dextrorotatory.[8][10]

-

Levorotatory (-): If the rotation is counter-clockwise (to the left), it is termed levorotatory.[8][10]

This observed rotation (α) is an extrinsic property dependent on experimental conditions. To standardize this, we calculate the specific rotation [α] , an intrinsic physical constant for a given chiral molecule under defined conditions.[7]

The specific rotation is calculated using the Biot's law formula:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[6][11]

Part 2: Physicochemical and Optical Properties of this compound

This molecule is a crucial intermediate, and its physical and optical properties are key to its application and characterization.

Data Presentation: Summary of Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO | [12][13][14] |

| Molecular Weight | 201.06 g/mol | [12][13] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 56-58 °C | [4] |

| Boiling Point | 128 °C @ 15 mmHg | [4] |

| CAS Number | 114446-55-8 | [4][5][14] |

Specific Rotation: A Point of Critical Analysis

The specific rotation is the definitive value for characterizing the enantiomeric nature of this compound. However, a review of available literature and supplier data reveals inconsistencies, underscoring the absolute necessity of experimental verification.

-

Reported Value 1: [α]²⁵D = -31.9° (c = 1.00 in CHCl₃)[16]

-

Reported Value 2: [α]³⁰D = +54° (c = 1 in chloroform)[15]

-

Inferred Value: The (R)-enantiomer is listed as (R)-(+)-1-(2-Bromophenyl)ethanol with a specific rotation of +54° (c=1 in Chloroform).[17] This strongly implies the corresponding (S)-enantiomer should be -54° .

-

Structural Study: A crystallographic study refers to the molecule as S-(+)-2-bromo-alpha-methyl benzylalcohol, suggesting a positive rotation.[18]

Expert Insight: This variability is not uncommon in chemical literature and can arise from differences in measurement protocols, sample purity (enantiomeric excess), or typographical errors in databases. The significant discrepancy between ~ -32° and -54° necessitates that any research or development professional must experimentally determine the specific rotation of their own sample against a well-characterized standard and not rely solely on a single literature value. For the purpose of this guide, we will proceed with the understanding that the (S)-enantiomer is expected to be levorotatory (-) in chloroform, but the precise magnitude requires empirical validation.

Critical Factors Influencing Optical Rotation Measurement

To ensure trustworthy and reproducible results, the following parameters must be strictly controlled:

-

Wavelength: Optical rotation is highly dependent on the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD). The universal standard is the sodium D-line at 589 nm.[11][19]

-

Solvent: The choice of solvent is critical, as solute-solvent interactions can significantly alter the observed rotation by changing the conformation of the chiral molecule.[11] All measurements must report the solvent used.

-

Temperature: Temperature can affect molecular conformation, solvent density, and path length, thereby influencing the measurement.[7][19] Measurements are typically performed at a controlled temperature, such as 20°C or 25°C.

-

Concentration: While the relationship is generally linear, at high concentrations, intermolecular interactions can cause deviations from Biot's law.[8][11] It is best practice to perform measurements at a standardized, relatively dilute concentration (e.g., c = 1 g/100 mL or 0.01 g/mL).

Part 3: Experimental Framework

Asymmetric Synthesis Workflow

To obtain enantiomerically pure this compound, asymmetric synthesis is employed. A common and efficient method is the catalytic asymmetric reduction of the prochiral ketone, 2'-bromoacetophenone. This process uses a chiral catalyst or reagent to selectively produce one enantiomer over the other.

Caption: Workflow for the asymmetric synthesis of this compound.

Protocol: High-Integrity Measurement of Optical Rotation

This protocol describes a self-validating system for determining the specific rotation of a sample.

Step 1: Instrument Preparation and Calibration

-

Power on the polarimeter and the sodium lamp light source. Allow at least 15-30 minutes for the lamp to warm up and stabilize.[20]

-

Thoroughly clean a polarimeter sample tube (typically 1 dm) with a suitable solvent (e.g., acetone or ethanol) followed by the solvent to be used for the measurement (e.g., chloroform). Ensure the tube is completely dry and the glass end-caps are free of fingerprints or residue.[19]

-

Fill the clean tube with the pure solvent (blank). Ensure no air bubbles are trapped in the light path.[20][21]

-

Place the blank tube in the polarimeter and perform a zero calibration. The reading should be 0.000°. If not, adjust the instrument to zero. This step accounts for any slight optical activity of the solvent or the tube itself.

Step 2: Sample Preparation

-

Accurately weigh approximately 100 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the solid and bring the volume to the mark with the chosen solvent (e.g., HPLC-grade chloroform). This creates a concentration of precisely c = 0.01 g/mL.

-

Ensure the solution is homogenous and free of any undissolved particles. Filter if necessary.[19]

Step 3: Measurement

-

Rinse the sample tube with a small amount of the prepared solution before carefully filling it. Again, ensure no air bubbles are present.[20]

-

Place the filled sample tube into the polarimeter.

-

Record the observed optical rotation (α). Allow the reading to stabilize for at least 30-60 seconds.

-

Perform at least three to five independent readings, emptying, rinsing, and refilling the tube between each measurement set to ensure reproducibility.

Step 4: Calculation and Data Reporting

-

Average the observed rotation values (α_avg).

-

Calculate the specific rotation using the formula: [α] = α_avg / (l × c) .

-

Example Calculation: If α_avg = -0.54°, l = 1 dm, and c = 0.01 g/mL, then [α] = -0.54 / (1 × 0.01) = -54°.

-

-

Report the final value with all experimental conditions: [α]TD = -54° (c 0.01, Chloroform) , where T is the measurement temperature and D refers to the sodium D-line.

Caption: A step-by-step workflow for the accurate measurement of optical rotation.

Determining Enantiomeric Excess (ee)

Polarimetry provides a measure of the bulk optical purity, or enantiomeric excess (ee), of a sample. The ee is the percentage of one enantiomer in excess of the other.

ee (%) = ( [α]observed / [α]pure enantiomer ) × 100

Expert Insight: While this formula is useful, it relies on having an accurate value for the specific rotation of the pure enantiomer, which, as discussed, can be ambiguous. Therefore, while polarimetry is essential for initial characterization, it is not the gold standard for determining ee. Chiral chromatography (HPLC or GC) , which separates the enantiomers and quantifies their relative peak areas, provides a more accurate and definitive measurement of enantiomeric excess.[16]

Conclusion: A Foundation of Stereochemical Control

This compound is a testament to the importance of chirality in the molecular sciences. Its utility as a synthetic precursor is directly tied to its stereochemical identity. The optical rotation of this compound is the macroscopic readout of its microscopic, three-dimensional structure.

This guide has established the theoretical basis for this phenomenon and provided a robust, self-validating experimental framework for its measurement. The highlighted discrepancies in literature values serve as a critical reminder of the scientist's responsibility to perform rigorous, empirical validation. By adhering to meticulous experimental protocols and critically evaluating data, researchers and drug development professionals can confidently utilize this compound, ensuring the stereochemical integrity required for the synthesis of next-generation therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 3. Stereochemistry Part 1: Chiral and Achiral Molecules, R and S, Enantiomers, and Optical Rotation - Free Sketchy MCAT Lesson [sketchy.com]

- 4. chembk.com [chembk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pharmaacademias.com [pharmaacademias.com]

- 12. 1-(2-Bromophenyl)ethanol | C8H9BrO | CID 95455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-1-(2-bromophenyl)ethanol | C8H9BrO | CID 2734868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound 95% | CAS: 114446-55-8 | AChemBlock [achemblock.com]

- 15. This compound | 114446-55-8 [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. (R)-(+)-1-(2-Bromophenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 18. (S)-(+)-1-(2-Bromophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mrclab.com [mrclab.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. tnu.in [tnu.in]

Methodological & Application

Application Notes & Protocols: (S)-1-(2-Bromophenyl)Ethanol as a Chiral Auxiliary in Organic Reactions

Prepared by: Gemini, Senior Application Scientist